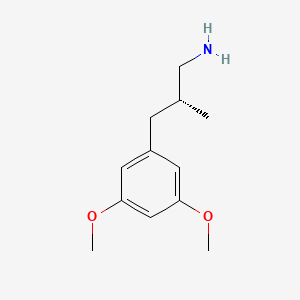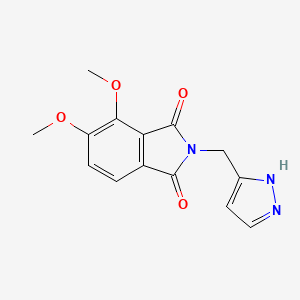![molecular formula C13H21NO2 B2400470 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL CAS No. 80662-80-2](/img/structure/B2400470.png)
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Mecanismo De Acción
The mechanism of action of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the growth of various cancer cell lines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL in lab experiments is its high yield of synthesis. Additionally, this compound has been shown to have low toxicity, making it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL. One of the future directions is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL involves the reaction of benzylamine and 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield. Other methods of synthesis include the reaction of benzylamine with 3-bromopropan-1-ol or the reduction of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-one using sodium borohydride.
Aplicaciones Científicas De Investigación
Síntesis de Hidrogeles
Este compuesto se puede utilizar en la síntesis de hidrogeles . Los hidrogeles son polímeros que pueden retener una gran cantidad de agua debido a su estructura de red tridimensional . Las propiedades únicas de los hidrogeles han ganado una atención significativa en los campos científico e industrial .
Ingeniería de Tejidos
Los hidrogeles, que se pueden sintetizar utilizando este compuesto, son excelentes biomateriales ya que pueden imitar el entorno natural bifásico (agua y polímero) en los sistemas biológicos . La capacidad de sintetizar, modificar o mezclar con componentes naturales o sintéticos para imitar la matriz extracelular, la biocompatibilidad y la biodegradabilidad hacen que los hidrogeles sean ideales para aplicaciones de ingeniería de tejidos .
Aplicaciones Biomédicas
La amplia variedad de técnicas de preparación y materiales de partida que están disponibles para la síntesis de hidrogeles permite el uso de estos polímeros en una amplia gama de aplicaciones biomédicas .
Aplicaciones de Sensores
Los "hidrogeles inteligentes" que pueden responder a estímulos externos, como el pH, la temperatura, las moléculas, los solventes, la fuerza mecánica y la luz, se utilizan ampliamente como sensores .
Sistemas de Administración de Medicamentos
La capacidad de respuesta a los estímulos, las excelentes propiedades de transporte y la inyectabilidad respaldan el uso de estos geles como sistemas de administración de medicamentos .
Terapia Antirretroviral
El compuesto se ha identificado como un posible inhibidor de los inhibidores de la transcriptasa inversa no nucleósidos a través de enfoques basados en ligando y estructura InSilico . Esto lo convierte en un agente prometedor para su uso en una terapia antirretroviral altamente eficaz .
Agente Saborizante
El compuesto podría utilizarse potencialmente como agente saborizante . La Autoridad Europea de Seguridad Alimentaria (EFSA) ha evaluado una serie de derivados de bencilo sustituidos con hidroxi y alcoxi para su uso como agentes saborizantes .
Almacenamiento de Energía
Los hidrogeles también se han estudiado ampliamente para el almacenamiento de energía . Las propiedades únicas de los hidrogeles los hacen adecuados para esta aplicación .
Propiedades
IUPAC Name |
1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLAWPNFHRHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCO)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)



